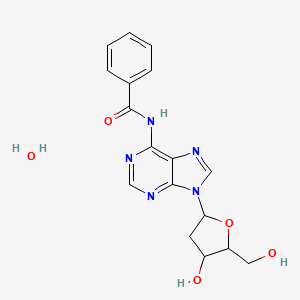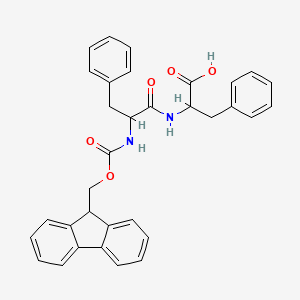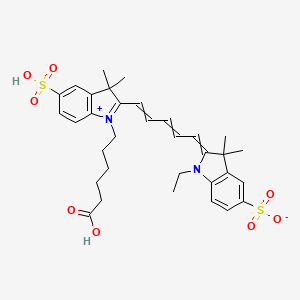![molecular formula C10H27N4Na2O16P B13386045 disodium;[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;octahydrate](/img/structure/B13386045.png)
disodium;[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;octahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Inosinic acid, sodium salt, hydrate (1:2:8) is a compound that belongs to the group of purine-5’-nucleotides. It is the sodium salt form of inosinic acid and is commonly used in various scientific and industrial applications. This compound is known for its role as an endogenous metabolite and is involved in several biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Inosinic acid, sodium salt, hydrate (1:2:8) typically involves the phosphorylation of inosine. This process can be carried out using phosphorylating agents such as phosphorus oxychloride in the presence of a suitable base. The reaction is usually conducted under controlled temperature and pH conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of 5’-Inosinic acid, sodium salt, hydrate (1:2:8) often involves fermentation processes using microorganisms that can produce inosine. The inosine is then chemically converted to inosinic acid, which is subsequently neutralized with sodium hydroxide to form the sodium salt. The final product is then crystallized and hydrated to achieve the desired hydrate form .
Chemical Reactions Analysis
Types of Reactions
5’-Inosinic acid, sodium salt, hydrate (1:2:8) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form xanthosine monophosphate.
Reduction: It can be reduced to inosine.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like ammonia or amines are commonly used in substitution reactions.
Major Products
Oxidation: Xanthosine monophosphate.
Reduction: Inosine.
Substitution: Various nucleoside derivatives.
Scientific Research Applications
5’-Inosinic acid, sodium salt, hydrate (1:2:8) has a wide range of applications in scientific research:
Chemistry: It is used as a standard in chromatography and spectroscopy for the analysis of nucleotides.
Biology: It serves as a substrate in enzymatic reactions and is involved in the synthesis of nucleic acids.
Medicine: It is used in the study of metabolic pathways and as a potential therapeutic agent in various treatments.
Industry: It is used as a flavor enhancer in the food industry due to its umami taste
Mechanism of Action
The mechanism of action of 5’-Inosinic acid, sodium salt, hydrate (1:2:8) involves its role as a precursor in the synthesis of nucleotides. It is converted to inosine monophosphate, which is then further metabolized to form adenosine monophosphate and guanosine monophosphate. These nucleotides are essential for DNA and RNA synthesis, as well as for various cellular processes .
Comparison with Similar Compounds
Similar Compounds
Guanosine 5’-monophosphate, sodium salt, hydrate: Similar in structure but contains guanine instead of hypoxanthine.
Adenosine 5’-monophosphate, sodium salt, hydrate: Contains adenine instead of hypoxanthine.
Uridine 5’-monophosphate, sodium salt, hydrate: Contains uracil instead of hypoxanthine.
Uniqueness
5’-Inosinic acid, sodium salt, hydrate (1:2:8) is unique due to its specific role in purine metabolism and its ability to act as a precursor for both adenosine and guanosine nucleotides. This dual role makes it a versatile compound in biochemical research and industrial applications .
Properties
Molecular Formula |
C10H27N4Na2O16P |
|---|---|
Molecular Weight |
536.29 g/mol |
IUPAC Name |
disodium;[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;octahydrate |
InChI |
InChI=1S/C10H13N4O8P.2Na.8H2O/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;;;;;;;;;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);;;8*1H2/q;2*+1;;;;;;;;/p-2 |
InChI Key |
QKWLBOYKTJDMLH-UHFFFAOYSA-L |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])[O-])O)O.O.O.O.O.O.O.O.O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B13386001.png)
![3,5-Dihydroxy-2-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-chromen-4-one](/img/structure/B13386005.png)
![4-Methyl-2-[[oxo-(1-phenylmethoxycarbonyl-2-pyrrolidinyl)methyl]amino]pentanoic acid](/img/structure/B13386012.png)
![1-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-5-hydroxypyrrolidin-2-one](/img/structure/B13386019.png)

![sodium,[(2R)-2,3-di(dodecanoyloxy)propyl] hydrogen phosphate](/img/structure/B13386040.png)

![tert-butyl N-[(E)-[amino-(3-methylphenyl)methylidene]amino]carbamate](/img/structure/B13386059.png)
